molecular formula C17H20ClN3OS B14968629 N-(3-chlorophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

N-(3-chlorophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B14968629
M. Wt: 349.9 g/mol
InChI Key: BJMPLPAXHATWCG-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group, a cyclohexyl-substituted imidazole ring, and a sulfanyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde, followed by cyclization.

    Substitution with Cyclohexyl Group: The imidazole ring is then alkylated with cyclohexyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The cyclohexyl-substituted imidazole is reacted with thiourea to introduce the sulfanyl group.

    Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-substituted imidazole with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It can serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other similar compounds, such as:

    N-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: This compound has a phenyl group instead of a cyclohexyl group, which may affect its binding affinity and biological activity.

    N-(3-BROMOPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of N-(3-CHLOROPHENYL)-2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClN3OS

Molecular Weight

349.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H20ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,20,22)

InChI Key

BJMPLPAXHATWCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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